4-Propoxybenzohydrazide

Description

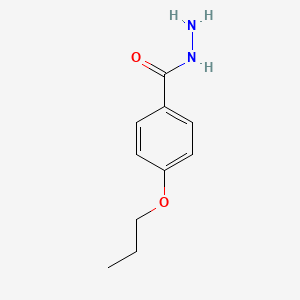

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDVPMYHIZEJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366264 | |

| Record name | 4-propoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64328-60-5 | |

| Record name | 4-propoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propoxybenzohydrazide

Foundational Synthetic Routes to Benzohydrazides

The synthesis of the benzohydrazide (B10538) functional group is a well-documented area of organic chemistry. The most common and reliable methods begin with either carboxylic acid esters or the carboxylic acids themselves, often via an acyl chloride intermediate.

The standard and most frequently employed method for synthesizing carboxylic acid hydrazides is the hydrazinolysis of their corresponding esters. researchgate.netnih.gov This reaction involves the treatment of an ester, such as a methyl or ethyl benzoate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol. vulcanchem.comchemmethod.com The process generally requires heating the reaction mixture under reflux for several hours to drive the reaction to completion. mdpi.comchemmethod.com

The underlying mechanism is a nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule to yield the hydrazide. While effective, traditional heating methods can be time-consuming. mdpi.comresearchgate.net Recent advancements have shown that microwave-assisted synthesis can dramatically accelerate this process, reducing reaction times from hours to mere minutes while often improving product yields. mdpi.comresearchgate.netresearchgate.net

| Method | Typical Reaction Time | Typical Yield | References |

| Conventional Reflux | 3 - 7 hours | 40% - 75% | mdpi.comchemmethod.com |

| Microwave Irradiation | 3 - 10 minutes | 61% - 93% | chemmethod.commdpi.comresearchgate.net |

Table 1: Comparison of conventional and microwave-assisted hydrazinolysis for benzohydrazide synthesis.

Alternatively, benzohydrazides can be synthesized directly from carboxylic acids. One approach involves the use of coupling agents to facilitate the condensation of the carboxylic acid with hydrazine; however, these methods can suffer from low yields and complicated product isolation. researchgate.net A more robust and scalable method utilizes a continuous flow process. osti.govacs.org This technique involves first converting the carboxylic acid to its corresponding ester in a heated flow reactor, which is then immediately mixed with a solution of hydrazine hydrate in a second module. osti.gov This telescoped process allows for the synthesis of hydrazides from carboxylic acids with short residence times (13-25 minutes) and in high yields (65-91%). osti.govacs.org

Another major pathway proceeds via an acyl chloride intermediate. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent such as thionyl chloride or oxalyl chloride. ekb.eg The resulting acyl chloride is then reacted with hydrazine. google.com This reaction is a vigorous nucleophilic substitution between the electrophilic acyl carbonyl and the nucleophilic nitrogen of hydrazine. google.com A significant challenge with this method is the potential for diacylation, leading to the formation of 1,2-diacylhydrazine by-products, which can be the predominant product in some cases. orgsyn.org To achieve high selectivity for the desired mono-acylhydrazide, the reaction conditions must be carefully controlled. Strategies include preparing a stirred, uniform slurry of hydrazine in an inert solvent at low temperatures (e.g., -75°C to -10°C) and adding the acyl chloride continuously or dropwise to maintain control over the reaction. google.comrsc.org

Targeted Synthesis of 4-Propoxybenzohydrazide

The specific synthesis of this compound requires a multi-step approach that first establishes the 4-propoxybenzene core, followed by the introduction of the hydrazide moiety.

The synthesis logically commences with a readily available para-substituted benzoic acid derivative, typically methyl 4-hydroxybenzoate (B8730719) or 4-hydroxybenzoic acid. The key step is the regioselective O-alkylation of the phenolic hydroxyl group to install the propoxy chain. This is commonly achieved through a Williamson ether synthesis.

The reaction involves treating the 4-hydroxy precursor with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a suitable base. Potassium carbonate (K₂CO₃) is a frequently used base for this transformation, and the reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, formed in-situ by the base, acts as a nucleophile, attacking the propyl halide and displacing the halide ion. This yields the key intermediate, either methyl 4-propoxybenzoate or 4-propoxybenzoic acid, depending on the starting material.

With the 4-propoxybenzoyl intermediate in hand, the final step is the formation of the hydrazide. The choice of method depends on the specific derivative synthesized in the previous step.

From Methyl 4-Propoxybenzoate: This ester is converted to this compound via the direct hydrazinolysis strategy described previously (Section 2.1.1). The ester is reacted with hydrazine hydrate in a solvent such as ethanol, typically under reflux or with microwave irradiation to expedite the process. chemmethod.com

From 4-Propoxybenzoic Acid: This acid can be converted to the target hydrazide through several routes. It can be subjected to the continuous flow process for a direct and scalable conversion. osti.gov Alternatively, it can be converted to the more reactive 4-propoxybenzoyl chloride using thionyl chloride, which is then carefully reacted with hydrazine hydrate under controlled low-temperature conditions to favor the formation of the desired monohydrazide product. ekb.eggoogle.com A third option involves using peptide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to activate the carboxylic acid for reaction with hydrazine. google.com

| Starting Material | Key Reagents for Hydrazide Formation | Method | References |

| Methyl 4-propoxybenzoate | Hydrazine Hydrate (N₂H₄·H₂O) | Ester Hydrazinolysis | chemmethod.com |

| 4-Propoxybenzoic Acid | 1. Thionyl Chloride (SOCl₂) 2. Hydrazine Hydrate | Acyl Chloride Conversion | ekb.eggoogle.com |

| 4-Propoxybenzoic Acid | EDC, HOBt, Hydrazine | Direct Coupling | google.com |

| 4-Propoxybenzoic Acid | 1. H₂SO₄/Methanol 2. Hydrazine Hydrate | Continuous Flow | osti.govacs.org |

Table 2: Synthetic routes from 4-propoxybenzoic acid derivatives to this compound.

Optimization of Synthetic Pathways

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, several modern chemical methodologies can be applied. The optimization focuses on increasing reaction rates, simplifying purification, and enabling larger-scale production.

Key optimization strategies include:

Microwave-Assisted Hydrazinolysis: For the conversion of methyl 4-propoxybenzoate, the use of microwave irradiation is a premier optimization technique. It can reduce reaction times from many hours to just a few minutes, leading to significant energy savings and higher throughput without compromising yield. chemmethod.comresearchgate.netresearchgate.net

Continuous Flow Technology: When starting from 4-propoxybenzoic acid, continuous flow synthesis offers a highly efficient and scalable alternative to batch processing. osti.gov This method provides excellent control over reaction parameters like temperature and residence time, leading to high yields (often 85-91%) and simplifying scale-up operations. osti.govacs.org

Controlled Acyl Chloride Reaction: For the acyl chloride pathway, precise control over reaction conditions is critical for optimization. Maintaining a low reaction temperature (e.g., -10 °C) and ensuring a slow, continuous addition of the acyl chloride to the hydrazine solution are crucial for minimizing the formation of the 1,2-diacylhydrazine byproduct, thereby maximizing the yield of this compound, with reported yields for analogous systems reaching up to 98%. google.comrsc.org

Ultrasound-Assisted Synthesis: Sonication is another technique that can be used to enhance reaction rates and yields, particularly in the alkylation and hydrazinolysis steps, by improving mass transfer and activating the reacting species.

| Pathway | Optimization Strategy | Key Advantages | References |

| Ester Hydrazinolysis | Microwave Irradiation | Reaction time reduced to minutes; high yields. | chemmethod.comresearchgate.netresearchgate.net |

| Carboxylic Acid Conversion | Continuous Flow Processing | Scalable, high throughput, high yields, short residence time. | osti.govacs.org |

| Acyl Chloride Conversion | Low-Temperature Control | Minimizes by-product formation; improves selectivity and yield. | google.comrsc.org |

| General | Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. |

Table 3: Summary of optimization strategies for the synthesis of this compound.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Propoxybenzohydrazide, both ¹H-NMR and ¹³C-NMR, along with two-dimensional experiments, provide a complete picture of the proton and carbon framework. slideshare.net

The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring exhibit a typical AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the propoxy group (H-2, H-6) are chemically equivalent and appear as a doublet, shifted upfield relative to the two protons ortho to the hydrazide group (H-3, H-5), which also appear as a doublet. This difference in chemical shift is due to the electron-donating nature of the propoxy group and the electron-withdrawing nature of the carbonyl group.

The propoxy group protons show distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) group directly attached to the aromatic ring's oxygen atom. The hydrazide moiety presents two signals: a broad singlet for the -NH₂ protons and another broad singlet for the -NH- proton, which may exchange with deuterium (B1214612) oxide (D₂O).

Predicted ¹H-NMR Chemical Shifts for this compound (Note: Data are predicted based on structure-spectra correlations. Actual values may vary based on solvent and experimental conditions.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (H-3, H-5) | 7.7 - 7.9 | Doublet |

| Ar-H (H-2, H-6) | 6.9 - 7.1 | Doublet |

| -NH- | 9.5 - 9.8 | Broad Singlet |

| -NH₂ | 4.5 - 4.8 | Broad Singlet |

| -OCH₂- | 3.9 - 4.1 | Triplet |

| -CH₂- | 1.7 - 1.9 | Sextet |

| -CH₃ | 0.9 - 1.1 | Triplet |

The proton-decoupled ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The carbonyl carbon (C=O) of the hydrazide group is the most deshielded, appearing furthest downfield (165-170 ppm). The aromatic carbons show distinct signals; C-4 (attached to the propoxy group) and C-1 (attached to the carbonyl group) are quaternary carbons with unique shifts. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) appear in the typical aromatic region (114-130 ppm). The carbons of the propoxy chain are found in the upfield region of the spectrum. The low natural abundance and weaker magnetic moment of the ¹³C nucleus mean that signal acquisition often requires a higher number of scans compared to ¹H-NMR. libretexts.org

Predicted ¹³C-NMR Signal Assignments for this compound (Note: Data are predicted based on structure-spectra correlations. Actual values may vary based on solvent and experimental conditions.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 166.5 |

| C-4 | 162.2 |

| C-1 | 125.0 |

| C-3, C-5 | 128.9 |

| C-2, C-6 | 114.5 |

| -OCH₂- | 69.8 |

| -CH₂- | 22.5 |

| -CH₃ | 10.5 |

Two-dimensional (2D) NMR experiments are employed to establish definitive correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, strong cross-peaks are expected between the adjacent protons of the propoxy group: the -OCH₂- protons would show a correlation to the central -CH₂- protons, which in turn would correlate with the terminal -CH₃ protons. In the aromatic region, a cross-peak would confirm the coupling between the H-2/H-6 and H-3/H-5 protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It would show cross-peaks connecting the H-2/H-6 signal to the C-2/C-6 signal, H-3/H-5 to C-3/C-5, and each proton signal of the propoxy chain to its corresponding carbon signal. This is invaluable for unambiguous carbon signal assignment. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu It is crucial for identifying the connectivity between different functional groups. Key expected correlations include:

Protons H-3/H-5 showing a cross-peak to the carbonyl carbon (C=O), confirming the attachment of the hydrazide group.

Protons H-2/H-6 showing a correlation to the C-4 carbon, linking them to the propoxy-substituted carbon.

The -OCH₂- protons of the propoxy group showing a correlation to the C-4 carbon, confirming the ether linkage.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This allows for the determination of the elemental formula of a molecule, as the measured accurate mass can be matched to a unique combination of atoms. For this compound, with the molecular formula C₁₀H₁₄N₂O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition.

The calculated monoisotopic (exact) mass for the neutral molecule [M] is 194.1055 Da. In ESI-MS, the compound would typically be observed as the protonated molecular ion [M+H]⁺ with a calculated m/z of 195.1128.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) are predicted to include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a 4-propoxybenzoyl cation at m/z 165. This fragment can further lose the propoxy group.

Loss of the hydrazide moiety: Fragmentation can occur at the N-N bond or the C-N bond of the hydrazide group. Loss of the terminal -NH₂ group would result in an ion at m/z 178. Loss of the entire hydrazinyl group (·N₂H₃) would generate the 4-propoxybenzoyl cation at m/z 165.

Fragmentation of the propoxy chain: The 4-propoxybenzoyl cation (m/z 165) can undergo further fragmentation, such as the loss of a propyl radical (·C₃H₇) to yield a hydroxybenzoyl cation at m/z 121, or the loss of propene (C₃H₆) via a McLafferty-type rearrangement to produce a radical cation at m/z 123.

A prominent peak corresponding to the tropylium (B1234903) ion or a related aromatic fragment at m/z 91 or m/z 107 could also be observed, arising from cleavages within the aromatic ring and side chain. mdpi.com

The interpretation of these characteristic fragments in a mass spectrum allows for the confident structural confirmation of this compound. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mvpsvktcollege.ac.in The resulting IR spectrum displays absorption bands corresponding to specific vibrational modes.

Characteristic Vibrational Mode Assignments

The IR spectrum of this compound exhibits several characteristic absorption bands that can be assigned to specific vibrational modes within the molecule. These assignments are crucial for confirming the presence of key functional groups such as the carbonyl (C=O) and amine (N-H) groups.

The N-H stretching vibrations in amines and amides typically appear in the range of 3200-3600 cm⁻¹. mvpsvktcollege.ac.in For hydrazide derivatives, these bands are indicative of the -NH and -NH₂ groups. The carbonyl (C=O) stretching vibration is one of the most distinct absorptions in the IR spectrum, generally appearing in the region of 1820-1660 cm⁻¹. vscht.cz The precise frequency can be influenced by factors such as conjugation and hydrogen bonding. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propoxy group appears in the 2850-3000 cm⁻¹ range. mvpsvktcollege.ac.in The presence of the aromatic ring is further supported by bands in the aromatic region (909-625 cm⁻¹). mvpsvktcollege.ac.in

The table below summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Amine (-NH₂) | 3200 - 3600 mvpsvktcollege.ac.in |

| C-H Stretching (Aromatic) | Aryl C-H | 3000 - 3100 mvpsvktcollege.ac.in |

| C-H Stretching (Aliphatic) | Propoxy (-OCH₂CH₂CH₃) | 2850 - 3000 mvpsvktcollege.ac.in |

| C=O Stretching | Carbonyl (Amide I) | 1636 - 1670 nih.govresearchgate.net |

| C=C Stretching | Aromatic Ring | ~1600 mvpsvktcollege.ac.in |

| N-H Bending | Amine (-NH₂) | ~1600 |

| C-O Stretching | Ether (-O-CH₂) | 1053 - 1070 researchgate.net |

This table is generated based on typical ranges for the specified functional groups and may not represent experimentally measured values for this compound.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the unit cell dimensions, space group, and atomic coordinates can be determined. arizona.edu

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This analysis reveals the conformation of the molecule in the solid state. For example, in similar hydrazone derivatives, an E-configuration with respect to the C=N double bond is often observed. nih.gov The planarity of the molecule or deviations from it can also be quantified. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and reactivity of 4-Propoxybenzohydrazide. mdpi.com DFT, a method that uses electron density to determine the properties of a system, provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size. ntnu.no

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ntnu.noresearchgate.net For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that define its most favorable conformation. This process involves solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the molecule. mdpi.comaps.org The optimized geometry is crucial as it directly influences the molecule's electronic properties and reactivity. researchgate.net

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ossila.comschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. ekb.eg For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO, and thus the energy gap. This information helps in understanding the charge transfer that can occur within the molecule. researchgate.net The distribution of HOMO and LUMO densities across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Value (eV) |

| EHOMO | [Data not available in search results] |

| ELUMO | [Data not available in search results] |

| Energy Gap (ΔE) | [Data not available in search results] |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. ekb.eg These parameters provide a more detailed picture of the molecule's reactivity and stability. scirp.org

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. researchgate.net It is calculated as the negative of the chemical potential.

Global Hardness (η): Hardness indicates the resistance of a molecule to change its electron distribution. scirp.org Molecules with a large HOMO-LUMO gap are generally harder and less reactive. scirp.org

Table 2: Predicted Electronic Parameters

| Parameter | Formula | Value |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | [Data not available] |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | [Data not available] |

| Dipole Moment (µ) | - | [Data not available] |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its flexibility and interactions with its environment. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms change over time. plos.org

MD simulations can reveal the conformational flexibility of this compound by exploring the different shapes the molecule can adopt at a given temperature. nih.govbiorxiv.org This includes rotations around single bonds, which can lead to different conformers. The simulations can also be used to calculate the energy barriers associated with these rotations. nih.govresearchgate.net Understanding the conformational landscape is important as different conformers can have different properties and biological activities. The flexibility of certain parts of the molecule, such as the propoxy chain, can be crucial for its ability to interact with other molecules. plos.org

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing a detailed picture of the solvation process. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to study the formation of hydrogen bonds and other non-covalent interactions. nih.gov The dynamics of the solvent molecules around the solute can affect its conformation and reactivity. rsc.org These simulations can reveal how the solvent structure is perturbed by the presence of this compound and how the solvent, in turn, influences the molecule's dynamic behavior. nih.gov

Spectroscopic Property Predictions

Computational spectroscopy is a vital area of theoretical chemistry that allows for the prediction of spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR), from a molecule's computed electronic structure. These simulations are invaluable for confirming molecular structures, interpreting experimental data, and understanding the relationship between structure and spectroscopic properties.

Computational simulations of NMR and IR spectra for this compound would typically begin with geometry optimization of the molecule using methods like Density Functional Theory (DFT). Once the lowest energy conformation is found, the same level of theory is used to calculate the magnetic shielding tensors for NMR predictions and the vibrational frequencies and intensities for IR predictions. derpharmachemica.com

For NMR simulations, the calculated isotropic shielding constants are converted into chemical shifts (δ) by referencing them against a standard, commonly Tetramethylsilane (TMS). This process yields predicted ¹H and ¹³C NMR spectra. Such simulations can help assign peaks in experimentally obtained spectra and predict how chemical shifts might change with conformational or electronic variations. derpharmachemica.com

For IR spectral simulations, the calculation involves determining the vibrational modes of the molecule. The frequencies of these vibrations correspond to the absorption bands in the IR spectrum. Key vibrational modes for this compound would include the N-H stretches of the hydrazide group, the C=O (Amide I) stretch, C-N stretching, and vibrations associated with the benzene (B151609) ring and the propoxy chain. Comparing the simulated spectrum with an experimental one can confirm the presence of these functional groups and validate the computed molecular structure. wiley.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chalcogen.ro While specific QSAR models for this compound are not detailed in available literature, extensive studies on structurally related p-hydroxybenzohydrazide derivatives provide a clear framework for how such models would be developed and applied. chalcogen.roderpharmachemica.comderpharmachemica.com These studies are instrumental in designing new molecules with potentially enhanced activity, such as antimicrobial or antihypertensive effects. chalcogen.roarabjchem.org

The development of QSAR models for a series of compounds including this compound would involve several key steps. First, a dataset of structurally related molecules with measured biological activity (e.g., IC₅₀ or MIC values) is compiled. derpharmachemica.comderpharmachemica.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. derpharmachemica.comderpharmachemica.com

2D-QSAR models utilize descriptors calculated from the 2D representation of the molecules. These descriptors can quantify various physicochemical properties like lipophilicity (logP), electronic effects, and molecular size. researchgate.net Statistical methods such as Multiple Linear Regression (MLR) are then used to build an equation that relates these descriptors to the biological activity.

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) or methods based on pharmacophore hypotheses (e.g., PHASE), offer a more spatially detailed analysis. chalcogen.roderpharmachemica.com For these models, the molecules in the dataset are aligned in 3D space based on a common scaffold. derpharmachemica.com The model then calculates steric and electrostatic fields around the molecules, and Partial Least Squares (PLS) analysis is used to correlate variations in these fields with changes in biological activity. derpharmachemica.com The results are often visualized as contour maps, highlighting regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. derpharmachemica.com

A successful QSAR model is characterized by strong statistical parameters, as illustrated in the hypothetical table below based on findings for related compounds. chalcogen.ro

| Parameter | Description | Value |

| r² (R-squared) | The coefficient of determination for the training set, indicating how well the model fits the data. | > 0.90 |

| q² (Q-squared) | The cross-validated correlation coefficient, a measure of the model's internal predictive ability. | > 0.70 |

| pred_r² | The correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds. | > 0.70 |

This table represents typical target values for a robust QSAR model, based on studies of analogous benzohydrazide (B10538) derivatives. chalcogen.roderpharmachemica.com

A primary outcome of QSAR analysis is the identification of molecular descriptors that significantly influence the biological activity of the compounds. researchgate.net These descriptors provide mechanistic insights into the structure-activity relationship. chalcogen.ro

For benzohydrazide derivatives, QSAR studies have identified several classes of important descriptors: researchgate.netresearchgate.netlidsen.com

Electronic Descriptors: Parameters such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. researchgate.net These descriptors relate to the molecule's ability to participate in electronic interactions, such as hydrogen bonding or charge-transfer, with a biological target. For example, a positive coefficient for dipole moment in a QSAR equation would suggest that higher polarity enhances activity. researchgate.net

Physicochemical Descriptors: Properties like LogP (lipophilicity) and Polar Surface Area (PSA) are often critical for a compound's ability to cross cell membranes and reach its target. researchgate.net

The insights gained from these descriptors can guide the rational design of new derivatives, such as modifications to the propoxy group or substitutions on the benzene ring of this compound, to optimize its biological activity.

Reaction Mechanisms and Reactivity Studies

Fundamental Reaction Mechanism Patterns Applicable to Hydrazides

The hydrazide moiety (-CONHNH2) is a versatile functional group that participates in several fundamental reaction patterns, including nucleophilic acyl substitution, proton transfer, and rearrangement processes.

Nucleophilic acyl substitution is a key reaction type for hydrazides. askfilo.com In these reactions, the hydrazide acts as a nucleophile, attacking an electrophilic carbonyl carbon. The general mechanism involves the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a leaving group. byjus.com For instance, hydrazides can be formed by the reaction of an ester with hydrazine (B178648), where hydrazine acts as the nucleophile. Conversely, the hydrazide itself can act as a precursor in substitution reactions. Aryl hydrazides can be oxidized to form acyl radicals via diimide intermediates, which are susceptible to nucleophilic acyl substitution. nih.govresearchgate.net

The process can be catalyzed by either acid or base. byjus.com In an acidic medium, the carbonyl group is protonated, which enhances its electrophilicity. byjus.com The nucleophilic hydrazide then attacks, and after a proton transfer, the leaving group is eliminated. byjus.com Under basic conditions, the nucleophile directly attacks the carbonyl carbon, and the resulting tetrahedral intermediate expels the leaving group. byjus.com

Proton transfer is a fundamental process in many reactions involving hydrazides and is crucial for understanding their reactivity. iupac.orgacs.org In reactions like hydrazone formation, proton transfer steps are integral to the mechanism. wikipedia.orgbyjus.com The dynamics of proton transfer can be influenced by the solvent and the presence of intramolecular hydrogen bonds. frontiersin.orgfrontiersin.org For example, excited-state intramolecular proton transfer (ESIPT) has been observed in some benzohydrazide (B10538) derivatives, where a proton is transferred between the hydroxyl group and the hydrazide moiety upon photoexcitation. researchgate.net These proton transfer events can lead to the formation of different tautomeric forms and are often facilitated by the formation of six-membered hydrogen-bonded rings. frontiersin.orgresearchgate.net The rate and mechanism of proton transfer, whether concerted or stepwise, can be significantly affected by the surrounding environment, such as the solvent. frontiersin.org

The hydrazide moiety can participate in various rearrangement reactions. One notable example is the mdpi.commdpi.com-sigmatropic rearrangement of aryl hydrazides, which can lead to the formation of benzidines. nih.gov Another instance involves aryne-based molecular rearrangements where acyl hydrazides can be transformed into 2-hydrazobenzophenones. rsc.org These rearrangements often proceed through complex mechanisms and can be influenced by substituents on the aromatic ring. nih.gov In some cases, unexpected rearrangements involving nitrogen-nitrogen bond cleavage within the hydrazide group have been observed, driven by the neighboring group's electronic effects. mdpi.com

Reactivity of the Hydrazide Functional Group

The hydrazide functional group in 4-Propoxybenzohydrazide is the primary site of its characteristic reactions.

A hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. wikipedia.orgchemguide.co.uk This reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone. The initial addition product then eliminates a molecule of water to form the stable hydrazone, characterized by the C=N-NH-C=O linkage. chemguide.co.uk This reaction is a type of nucleophilic addition-elimination. chemguide.co.uk

The formation of the hydrazone is the first step in the widely used Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.orgbyjus.comorganic-chemistry.org The hydrazone intermediate is treated with a strong base, which leads to deprotonation and the eventual elimination of nitrogen gas to yield the alkane. wikipedia.orgbyjus.com

Table 1: General Scheme of Hydrazone Formation

| Reactants | Intermediate | Product |

| This compound + Aldehyde/Ketone | Addition Intermediate | 4-Propoxybenzoylhydrazone |

The directing effect of the substituents on the benzene (B151609) ring determines the position of the incoming electrophile. The propoxy group (-OCH2CH2CH3) is an ortho-, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. The benzohydrazide group (-CONHNH2) is generally considered a deactivating and meta-directing group due to the electron-withdrawing nature of the carbonyl group. The interplay of these two groups will dictate the regioselectivity of substitution reactions.

Influence of the 4-Propoxy Substituent on Reactivity

The reactivity of the benzohydrazide moiety in this compound is significantly influenced by the propoxy group attached at the para-position of the benzene ring. This influence is a combination of electronic and steric effects.

Electronic Effects (e.g., Inductive and Resonance Contributions)

Inductive Effect (-I): Oxygen is more electronegative than carbon. This causes the oxygen atom of the propoxy group to withdraw electron density from the benzene ring through the sigma (σ) bond. This is a deactivating inductive effect. lumenlearning.com

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring's pi (π) system. stpeters.co.in This donation of electrons increases the electron density on the aromatic ring, particularly at the ortho and para positions. This is a strong activating resonance effect. lumenlearning.comstpeters.co.in

The resonance effect of the alkoxy group is significantly stronger than its inductive effect. libretexts.org As a result, the net effect is the donation of electron density into the benzene ring, making the ring "electron-rich." This activation of the ring can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms in the hydrazide group. lumenlearning.com

Table 1: Summary of Electronic Effects of the 4-Propoxy Group

| Effect Type | Description | Influence on Benzene Ring |

| Inductive Effect (-I) | Withdrawal of electron density via the σ-bond due to oxygen's electronegativity. | Deactivating |

| Resonance Effect (+R) | Donation of lone pair electrons from oxygen into the π-system. | Activating |

| Net Electronic Effect | The +R effect dominates the -I effect. | Activating, Ortho-Para Directing |

Steric Effects and Ortho-Effect Considerations

Steric effects relate to the spatial arrangement of atoms and the physical bulk of the substituent group.

Steric Hindrance: The 4-propoxy group, being larger than a hydrogen atom, introduces some steric bulk. However, its position at the para-carbon (C4) places it distant from the hydrazide functional group at the C1 position. Therefore, it exerts minimal direct steric hindrance on reactions occurring at the hydrazide moiety, such as condensation with aldehydes or ketones. Its influence would be more pronounced if it were at an ortho position (C2 or C6), where it could directly crowd the reaction center.

Ortho-Effect: The term "ortho-effect" refers to the unique combination of electronic and steric effects experienced by substituents at the position adjacent to the primary functional group. While not directly applicable to the para-substituted this compound, considering it provides context. An ortho-propoxy group would likely lead to different reactivity and product selectivity compared to the para-isomer due to direct steric hindrance and potential for intramolecular interactions, such as hydrogen bonding. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, offering deeper insight into the reaction mechanism. While specific, comprehensive kinetic studies on this compound are not widely available in the literature, the principles of such analyses can be applied to understand its expected behavior.

Rate Law Determination for Key Transformations

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and is determined experimentally. libretexts.orgphotophysics.com For a key transformation of this compound, such as its condensation reaction with an aldehyde (e.g., benzaldehyde) to form a hydrazone, the rate law would take the general form:

Rate = k[this compound]m[Benzaldehyde]n

Where:

k is the rate constant.

[ ] denotes the molar concentration of the species.

m and n are the reaction orders with respect to each reactant.

The reaction orders, m and n, must be determined experimentally, for instance, by using the method of initial rates. libretexts.org This involves running a series of experiments where the initial concentration of one reactant is changed while the other is held constant and observing the effect on the initial reaction rate. libretexts.org

Table 2: Illustrative Data for Rate Law Determination (Hypothetical Reaction)

This table presents hypothetical data for the reaction of this compound with a reactant 'B' to illustrate the method of initial rates.

| Experiment | Initial [this compound] (M) | Initial [B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of this compound (Exp. 1 to 2) doubles the rate, so the reaction is first order in this compound (m=1). Doubling the concentration of reactant B (Exp. 1 to 3) quadruples the rate, so the reaction is second order in B (n=2). The resulting rate law would be: Rate = k[this compound]¹[B]².

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies at different temperatures. libretexts.org The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation: savemyexams.com

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor, related to the frequency of collisions.

Ea is the activation energy (in J/mol).

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature (in Kelvin).

By measuring the rate constant at several temperatures, one can calculate the activation energy. thoughtco.com Other thermodynamic parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can also be determined from these experiments, providing a more complete energy profile of the reaction's transition state.

Table 3: Illustrative Data for Activation Energy Calculation (Hypothetical)

This table shows hypothetical rate constants measured at different temperatures for a reaction involving this compound.

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 300 | 2.5 x 10⁻⁴ | 0.00333 | -8.29 |

| 310 | 5.1 x 10⁻⁴ | 0.00323 | -7.58 |

| 320 | 9.9 x 10⁻⁴ | 0.00313 | -6.92 |

| 330 | 1.8 x 10⁻³ | 0.00303 | -6.32 |

By plotting ln(k) versus 1/T, a straight line is obtained with a slope equal to -Ea/R. From this slope, the activation energy (Ea) can be calculated. For the hypothetical data above, this would yield an activation energy of approximately 53 kJ/mol. doubtnut.com

Coordination Chemistry of 4 Propoxybenzohydrazide and Its Derivatives

Ligand Characteristics of Benzohydrazides and Derived Hydrazones

Benzohydrazides (R-CO-NH-NH₂) and the aroylhydrazones formed from their condensation with aldehydes or ketones (R-CO-NH-N=CH-R') are recognized for their potent chelating abilities. tandfonline.commdpi.com Their remarkable biological activities are often attributed to their capacity to form stable complexes with transition metal ions. tandfonline.com

A key feature of benzohydrazides and their hydrazone derivatives is their ability to act as multidentate ligands. They possess multiple donor atoms, primarily nitrogen and oxygen, which can coordinate with a metal ion. evitachem.comresearchgate.net The amide group of the benzohydrazide (B10538) moiety offers two potential coordination sites: the carbonyl oxygen and the hydrazinic nitrogen. iosrjournals.org

In the solid state, the ligand typically exists in a keto form. However, upon complexation in solution, it can undergo tautomerization to an enol form (-C(OH)=N-). This deprotonated enolic oxygen and the azomethine nitrogen atom become primary sites for coordination. tandfonline.comresearchgate.net

Depending on the structure of the ligand and the reaction conditions, these molecules can act as:

Bidentate ligands: Coordinating through the carbonyl/enolic oxygen and the azomethine nitrogen atom. ijpsr.comrepec.org

Tridentate ligands: If the aldehyde or ketone used to form the hydrazone contains an additional donor group (like a phenolic -OH), this third site can also participate in chelation. nih.govfrontiersin.org

Tetradentate ligands: In the case of bis-acylhydrazones, where two hydrazone units are linked, the ligand can coordinate to two metal centers, acting as a bridging tetradentate ligand. bme.hu

This versatility in coordination allows for the formation of a wide variety of metal complexes with different geometries and properties. researchgate.net

The stability of these metal complexes can be quantified by their stability constants (log K). Potentiometric studies on various bivalent metal ion complexes with hydrazone ligands have been conducted to determine these constants. ias.ac.in The order of stability often follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), which is typical for high-spin octahedral complexes of first-row transition metals. The stability is influenced by factors such as the nature of the metal ion, the specific donor atoms of the ligand, and the solvent medium. ias.ac.in The ability of these ligands to form stable chelates is fundamental to their applications in various fields. ias.ac.inresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzohydrazide derivatives is typically straightforward, leading to stable, often colored, solid products. ijsr.net A variety of analytical and spectroscopic techniques are employed to confirm the formation of the complexes and to elucidate their structures.

The general method for synthesizing transition metal complexes of benzohydrazide-derived ligands involves the reaction of the ligand with a suitable metal salt in a specific molar ratio. bhu.ac.in

Common procedures include:

Dissolving the benzohydrazide or its corresponding hydrazone ligand in a suitable solvent, often ethanol, sometimes with gentle heating. mdpi.comnih.gov

Adding a solution of the metal salt (e.g., chlorides, acetates, nitrates, or sulfates of Co(II), Ni(II), Cu(II), Fe(II)/Fe(III), Zn(II), Pd(II)) to the ligand solution. ijsr.netijpsr.commdpi.comnih.gov

The reaction mixture is often refluxed for several hours to ensure the completion of the reaction. ijsr.netiosrjournals.org

The resulting colored precipitate of the metal complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. ijsr.netmdpi.com

The stoichiometry of the resulting complexes can vary, with metal-to-ligand ratios of 1:1, 1:2, or 2:1 being common, leading to either mononuclear or dinuclear structures. tandfonline.comnih.govbme.hu The final geometry of the complex, which can be octahedral, square planar, or tetrahedral, depends on the metal ion, its oxidation state, and the nature of the ligand. researchgate.netrepec.orgresearchgate.net

Spectroscopic methods are indispensable for characterizing the new metal complexes and confirming that coordination has occurred at the expected donor sites.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex provides strong evidence of coordination. Key spectral changes include:

A shift of the ν(C=O) (carbonyl) band to a lower frequency, indicating coordination through the carbonyl oxygen. nih.govresearchgate.net

In cases where the ligand coordinates in its enol form, the ν(C=O) band disappears, and a new band corresponding to ν(C-O) appears. iosrjournals.org

A shift in the ν(C=N) (azomethine) band, confirming the involvement of the imine nitrogen in chelation. iosrjournals.orgnih.gov

The appearance of new, weak bands in the far-IR region (typically below 600 cm⁻¹) which are assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of bond formation between the metal and the ligand. nih.govsysrevpharm.org

Table 1: Representative IR Spectral Data (cm⁻¹) for a Benzohydrazide Ligand and its Metal Complex Data is generalized from typical findings in the literature. iosrjournals.orgnih.gov

| Functional Group | Free Ligand | Metal Complex | Inference |

|---|---|---|---|

| ν(N-H) | ~3200 | ~3200 (or disappears) | Disappearance suggests enolization and deprotonation. |

| ν(C=O) | ~1650 | ~1610 (Shifted lower) | Coordination via carbonyl oxygen. |

| ν(C=N) | ~1605 | ~1595 (Shifted lower) | Coordination via azomethine nitrogen. |

| ν(M-O) | - | ~550 | Formation of metal-oxygen bond. |

| ν(M-N) | - | ~480 | Formation of metal-nitrogen bond. |

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complexes.

The spectra of the complexes typically show intense bands at higher energies (shorter wavelengths) which are attributed to intra-ligand (π → π*) transitions and ligand-to-metal charge transfer (LMCT) bands. nih.govresearchgate.net

For d-block elements, weaker bands corresponding to d-d electronic transitions are observed at lower energies (longer wavelengths). The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal ion. researchgate.netresearchgate.net For instance, Cu(II) octahedral complexes often show a broad band around 628 nm assigned to the ²Eg → ²T₂g transition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)), ¹H and ¹³C NMR spectroscopy is a powerful tool.

Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are altered. nih.govmdpi.com

A significant downfield shift or the disappearance of the N-H proton signal in the ¹H NMR spectrum is strong evidence for its involvement in coordination, often through deprotonation following enolization. researchgate.net

The signals for protons of the azomethine group (-N=CH-) are also typically shifted, confirming coordination through the nitrogen atom. researchgate.net

While spectroscopic methods provide compelling evidence for the structure of a complex, single-crystal X-ray diffraction provides the most definitive and detailed structural information. nih.govnih.gov This technique allows for the precise determination of:

The coordination number and geometry of the central metal ion. nih.govlibretexts.org

The exact bond lengths and angles between the metal and the ligand's donor atoms. mdpi.com

For example, X-ray diffraction studies on cobalt(II) and rhodium(III) complexes with a benzohydrazide-derived ligand have confirmed both tridentate and tetradentate coordination modes. nih.gov Similarly, the crystal structure of a nickel(II) complex with N′-(4-methoxybenzylidene)benzohydrazide revealed a square planar geometry with the ligand acting as a bidentate chelate through the enolic oxygen and azomethine nitrogen. mdpi.com These structural analyses are crucial for understanding the structure-property relationships in these coordination compounds. mdpi.com

Catalytic Applications of 4 Propoxybenzohydrazide Derived Systems

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, often a solid catalyst in a liquid or gas-phase reaction. mdpi.comnih.gov This setup offers advantages in catalyst separation and recycling. mdpi.com Porous crystalline materials like Covalent Organic Frameworks (COFs) are significant in this field due to their high surface area and tunable structures. nih.gov

Covalent Organic Framework (COF) Catalysts with 4-Propoxybenzohydrazide Linkers

While no COFs have been synthesized using this compound specifically, the use of hydrazone linkages (formed from hydrazides and aldehydes) is a well-established strategy for constructing COFs. rsc.org These hydrazone-linked COFs are noted for their potential in catalysis. rsc.org

Design Principles for Porosity and Active Site Integration

The design of COFs for catalytic applications hinges on creating a porous and stable structure with accessible active sites.

Porosity: The porosity of COFs is determined by the geometry and size of the organic building blocks. mdpi.com The goal is to create ordered, accessible pores that allow for the diffusion of reactants and products. The surface area and pore size can be tuned by selecting appropriate monomers. For instance, a novel hydrazone-linked COF synthesized from 2,5-dihydroxyterephthalohydrazide (B8196700) and a triazine-based tris-benzaldehyde exhibited a surface area of 2.78 m²/g and an average pore size of 8.88 nm, classifying it as mesoporous. rsc.org

Active Site Integration: Active catalytic sites can be incorporated into the COF framework in several ways. One method is to use building blocks that inherently possess catalytic activity. Another approach is post-synthetic modification, where functional groups or metal ions are introduced into the pores of a pre-synthesized COF. mdpi.com For example, palladium nanoparticles have been loaded into the pores of a hydrazone-linked COF, which then served as an efficient catalyst for Suzuki-Miyaura coupling reactions. nih.gov The uniform distribution of these active sites within the ordered pore structure is a key advantage of COF-based catalysts. mdpi.com

Applications in Organic Reaction Catalysis

Hydrazone-linked COFs have shown promise in various organic reactions. Their high stability and tunable functionality make them versatile heterogeneous catalysts.

A recently developed hydrazone-linked COF demonstrated high efficiency in the one-pot synthesis of 1,2,4-triazolidine-3-thiones, achieving yields of 80–98% in short reaction times at room temperature. rsc.org This catalyst was also reusable for up to eight cycles without a significant loss of activity. rsc.org In another example, a hydrazone-based COF was used as a photocatalyst for cross-dehydrogenative-coupling reactions under visible light. mdpi.com Furthermore, palladium-loaded hydrazone COFs have been successfully used for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. nih.gov

Below is a table summarizing the catalytic performance of some representative hydrazone-based COFs in various organic reactions.

| Catalyst | Reaction Type | Substrates | Product Yield (%) | Reusability (Cycles) |

| TRIPOD-DHTH COF rsc.org | 1,2,4-triazolidine-3-thione synthesis | Thiosemicarbazide, various aldehydes/ketones | 80 - 98 | 8 |

| Pd-NP@Tfpa-Od COF nih.gov | Suzuki-Miyaura coupling | Aryl iodide, phenylboronic acid | Quantitative | 3 |

| TFB-COF mdpi.com | Photocatalytic Cross-Dehydrogenative-Coupling | N-phenyltetrahydroisoquinoline, various nucleophiles | Good | Not specified |

Gas Adsorption and Separation (e.g., CO2 capture)

The porous nature and the ability to introduce specific functional groups make COFs excellent candidates for gas adsorption and separation applications, including the capture of carbon dioxide (CO₂).

The efficiency of CO₂ capture in COFs can be enhanced by incorporating "CO₂-philic" heteroatoms like nitrogen into the framework. These functional groups can increase the affinity of the material for CO₂ molecules. For example, two functionalized COFs, Cz-COF and Tz-COF, containing carbazole (B46965) and benzobisthiazole units, respectively, exhibited significant CO₂ uptake capacities of 11.0 wt% and 15.4 wt% at 273 K and 1 bar. These materials also showed high selectivity for CO₂ over nitrogen (N₂).

The table below presents CO₂ uptake data for several functionalized COFs.

| COF Material | Functional Group | CO₂ Uptake (wt% at 273 K, 1 bar) | Selectivity (CO₂/N₂) |

| Cz-COF | Carbazole | 11.0 | High |

| Tz-COF | Benzobisthiazole | 15.4 | High |

Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a solution. While this compound itself is a solid compound, it could potentially be part of a soluble metal complex that acts as a homogeneous catalyst. However, there is no specific information available in the searched literature regarding the use of this compound or its derivatives in homogeneous catalysis.

Metal Complexes of this compound Derivatives as Homogeneous Catalysts

Derivatives of this compound are effective ligands that can coordinate with metal ions to form complexes capable of acting as homogeneous catalysts. nih.govrsc.orgwiley.comnih.gov In this catalytic paradigm, the catalyst and reactants exist in a single phase. The electronic and steric characteristics of the this compound-derived ligand can be modified to modulate the catalytic performance and selectivity of the metallic center. rsc.org

Significant research has been dedicated to the synthesis and catalytic evaluation of a range of metal complexes that feature ligands derived from this compound. A notable example is the formation of Schiff base ligands through the condensation of this compound with various aldehydes or ketones. These Schiff bases can then coordinate with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov The resultant complexes have been assessed for their catalytic effectiveness in a multitude of organic transformations. nih.govrsc.orgmdpi.com

The coordination of the metal ion in these complexes typically involves the hydrazide group, which binds to the metal through the oxygen atom of the carbonyl group and the nitrogen atom at the terminus. The specific coordination number and geometry of the metal center are dictated by several factors, including the identity of the metal ion, the other coordinating moieties on the ligand, and the conditions of the reaction.

Table 1: Illustrative Metal Complexes Derived from this compound Derivatives

| Metal Ion | Ligand Type | Potential Catalytic Application |

|---|---|---|

| Copper(II) | Schiff base of this compound and salicylaldehyde | Oxidation reactions |

| Nickel(II) | Hydrazone derived from this compound | C-C coupling reactions |

| Cobalt(II) | N,O-chelating ligand from this compound | Reduction reactions |

Specific Reaction Types (e.g., C-C bond formation, oxidation-reduction)

The catalytic utility of metal complexes derived from this compound extends to several crucial categories of organic reactions.

Carbon-Carbon (C-C) Bond Formation: Metal complexes incorporating this compound derivatives have shown promise as catalysts for the formation of carbon-carbon bonds, a cornerstone of organic synthesis for constructing intricate molecular frameworks. nih.govrsc.org For instance, certain nickel(II) and palladium(II) complexes with these ligands could be active in cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. The ligand plays a pivotal role in stabilizing the metal center as it cycles through various oxidation states and in promoting the essential steps of oxidative addition, transmetalation, and reductive elimination.

Oxidation-Reduction Reactions: The redox properties of the coordinated metal ion can be leveraged for catalytic oxidation and reduction processes. nih.gov For example, copper(II) complexes with Schiff base ligands derived from this compound have been investigated for their ability to catalyze the oxidation of alcohols to aldehydes or ketones. researchgate.net In these catalytic systems, the ligand environment adjusts the redox potential of the copper center, thereby facilitating the electron transfer necessary for oxidation. Conversely, cobalt(II) complexes may be utilized in the catalytic reduction of unsaturated organic compounds, where the metal center activates both the reducing agent and the substrate.

Table 2: Catalytic Performance in Specific Reactions

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Cu(II)-4-propoxybenzohydrazide Schiff base | Oxidation | Benzyl alcohol | Benzaldehyde | >90 mdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies of 4 Propoxybenzohydrazide Analogues

Design Principles for Analogue Synthesis

The design of new 4-propoxybenzohydrazide analogues is guided by systematic modifications of its core structure. These modifications aim to probe the chemical space around the parent molecule to identify key structural features that govern its biological effects. The primary strategies involve altering the propoxy chain, modifying the benzene (B151609) ring, and introducing heterocyclic systems.

Systematic Variation of the Propoxy Chain Length and Position

The n-propoxy group at the para position of the benzohydrazide (B10538) scaffold is a key feature that influences the molecule's properties. Systematic variation of this alkoxy chain in terms of its length, branching, and position on the benzene ring can have a profound impact on biological activity. For instance, increasing or decreasing the carbon chain length from the three-carbon propoxy group can alter the compound's lipophilicity, which in turn affects its ability to cross biological membranes and interact with target sites.

| Analogue Modification | Rationale | Potential Impact on Activity |

| Chain Lengthening (e.g., butoxy, pentoxy) | To increase lipophilicity and explore deeper hydrophobic pockets in the target protein. | May enhance or decrease activity depending on the specific target. |

| Chain Shortening (e.g., ethoxy, methoxy) | To decrease lipophilicity and potentially improve solubility. | Could alter binding affinity and pharmacokinetic properties. |

| Chain Branching (e.g., isopropoxy) | To introduce steric bulk and investigate the spatial requirements of the binding site. | May lead to increased selectivity for a particular biological target. |

| Positional Isomerism (ortho-, meta-propoxy) | To probe the importance of the substitution pattern on the benzene ring for target interaction. | Can significantly alter the electronic and steric profile, leading to changes in activity. |

Benzene Ring Substituent Modification

Common modifications include the introduction of halogens (e.g., chloro, fluoro), alkyl groups, nitro groups, or additional alkoxy groups at different positions on the benzene ring. These changes can influence the compound's ability to form hydrogen bonds, its metabolic stability, and its interaction with biological targets. derpharmachemica.com

Heterocyclic Ring Incorporations and Isosteric Replacements

To expand the chemical diversity and explore new interaction modalities, the benzene ring of this compound can be replaced by or fused with various heterocyclic rings. Heterocycles are prevalent in many approved drugs and can introduce heteroatoms that can act as hydrogen bond donors or acceptors, thereby potentially enhancing binding affinity to a biological target. nih.gov

Correlation of Structural Features with In Vitro Biological Activity Profiles

The in vitro biological activity of this compound analogues is intricately linked to their structural features. By systematically modifying the molecule and evaluating the resulting changes in activity, researchers can establish clear SAR trends. derpharmachemica.comnih.govbenthamdirect.comnih.gov

Hydrophobicity and Lipophilicity Effects

| Structural Modification | Effect on Lipophilicity | Observed Impact on In Vitro Activity |

| Increased alkyl chain length | Increases lipophilicity | Often leads to enhanced activity up to a certain point (the "cut-off effect"), after which further increases in lipophilicity can decrease activity due to poor solubility or non-specific binding. |

| Introduction of polar groups (e.g., -OH, -NH2) | Decreases lipophilicity | May improve aqueous solubility and bioavailability, but could also reduce membrane permeability and target engagement. |

| Introduction of halogens | Increases lipophilicity | Can enhance binding through hydrophobic interactions and potentially improve metabolic stability. |

Studies on related benzohydrazide derivatives have shown that a parabolic relationship often exists between lipophilicity and biological activity, where an optimal lipophilicity value is required for maximum potency.

Electronic and Steric Factor Contributions

The electronic and steric properties of substituents on the benzene ring play a crucial role in determining the biological activity of this compound analogues. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) can dictate how well the molecule fits into the binding site of a target protein. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder binding by causing steric clashes. The position of the substituent on the benzene ring is also critical, as it determines the spatial orientation of the group.

| Substituent Type | Position | General Observation on Activity |

| Small, electron-withdrawing (e.g., -F, -Cl) | para | Often leads to an increase in activity due to favorable electronic and steric interactions. |

| Bulky, hydrophobic (e.g., -t-butyl) | meta | May decrease activity due to steric hindrance, unless a specific hydrophobic pocket accommodates the group. |

| Electron-donating (e.g., -OCH3) | ortho | Can influence the conformation of the molecule and may lead to intramolecular hydrogen bonding, affecting binding affinity. |

Influence of Intramolecular Interactions (e.g., hydrogen bonding)

Intramolecular hydrogen bonds play a crucial role in determining the conformation and properties of molecules, which in turn affects their biological activity. nih.gov The formation of these bonds can significantly influence a molecule's membrane permeability, water solubility, and lipophilicity. nih.gov This is due to a delicate balance between the strength of the hydrogen bond, the geometry of the resulting ring-like structure, and the relative energies of the molecule's open and closed conformations in different environments. nih.gov

In the context of this compound analogues, the presence of specific functional groups allows for the formation of intramolecular hydrogen bonds, which can stabilize the molecule in a conformation that is favorable for binding to a biological receptor. For example, studies on various heterocyclic compounds have shown that the propensity for intramolecular hydrogen bond formation is high in five- to eight-membered ring systems, which are relevant in drug discovery. nih.gov

Computational Approaches in SAR Discovery

Computational methods are indispensable tools in modern drug discovery and play a pivotal role in understanding the structure-activity relationships of compounds like this compound and its analogues. These approaches can be broadly categorized into molecular docking studies and virtual screening methodologies.

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trfip.org This method is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. dergipark.org.trfip.orgnih.gov

In the study of this compound analogues, molecular docking can elucidate how these compounds interact with specific biological receptors. For example, docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the receptor's active site. nih.gov By analyzing these interactions, researchers can understand why certain analogues exhibit higher activity than others. For instance, a study on 4-phthalimidobenzenesulfonamide derivatives showed that the most active compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov

The process typically involves preparing the 3D structures of both the ligand and the protein and then using a docking program, such as AutoDock or MOE, to explore possible binding poses. dergipark.org.trfip.org The results are often visualized to analyze the interactions in detail. dergipark.org.tr

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. ebi.ac.uk This can be done through either ligand-based or structure-based approaches. mdpi.comnih.gov

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. ebi.ac.ukmdpi.com A common method is to create a pharmacophore model based on the structures of known active compounds. mdpi.comnih.gov This model represents the essential steric and electronic features required for biological activity. mdpi.com The pharmacophore is then used to screen a database for new compounds that match these features. mdpi.comnih.gov

Structure-based virtual screening , on the other hand, utilizes the 3D structure of the biological target. nih.govmdpi.com Molecular docking is a primary tool in this approach, where compounds from a database are docked into the target's binding site, and their binding affinities are calculated and ranked. nih.gov This method is particularly useful when the structure of the target protein is known, but there are few known active ligands. ebi.ac.uk

Often, a combination of both ligand-based and structure-based methods is employed to increase the chances of finding novel and potent inhibitors. nih.govmdpi.com For example, a pharmacophore model can be used for an initial screening of a large database, followed by molecular docking of the filtered hits for more accurate binding prediction. nih.gov

Mechanistic Studies of Biological Activities in Vitro

In Vitro Antimicrobial Action Mechanisms

The in vitro antimicrobial properties of 4-propoxybenzohydrazide and its derivatives have been the subject of various research endeavors to understand their mechanisms of action against a range of pathogenic microorganisms. These studies are crucial for the development of new antimicrobial agents.

Action Against Bacterial Strains (Gram-positive and Gram-negative)

Hydrazide derivatives, including compounds structurally related to this compound, have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential cellular processes. For Gram-positive bacteria, which lack an outer membrane, compounds like beta-lactams can directly target penicillin-binding proteins (PBPs) involved in cell wall synthesis. vinmec.com Resistance in Gram-positive bacteria can arise from enzymatic degradation of the antibiotic or modification of the PBP target site. nih.gov

In Gram-negative bacteria, the outer membrane presents a significant barrier that can limit the uptake of antimicrobial agents. aimspress.com However, some compounds can traverse this barrier through porin channels. vinmec.com The antibacterial activity of certain compounds against Gram-negative bacteria is associated with the disruption of the outer membrane, which allows for the entry of otherwise inactive antimicrobials. nih.gov The effectiveness of many antibiotics against Gram-negative bacteria is due to their ability to inhibit crucial cellular functions after penetrating the outer membrane. mdpi.com

Action Against Fungal Pathogens

The investigation of novel antifungal agents is critical due to the rise of resistant fungal pathogens. While the provided search results highlight the screening of various natural and synthetic compounds for antifungal activity, specific studies on the mechanism of this compound against fungal pathogens are not detailed. nih.govresearchgate.net Generally, antifungal compounds can act through various mechanisms, including disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways.

No specific studies detailing the direct action of this compound on fungal pathogens were found in the provided search results.

In Vitro Anticancer Action Mechanisms

The potential of hydrazide derivatives in cancer therapy is an active area of research, with studies focusing on their ability to induce cancer cell death and inhibit tumor progression.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis through intrinsic and extrinsic pathways. mdpi.com

Caspase Activation: Caspases are a family of proteases that play a central role in executing apoptosis. mdpi.com The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3, -6, and -7) leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. mdpi.com The extrinsic pathway is initiated by the activation of death receptors, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8. mdpi.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, which triggers the activation of caspase-9. mdpi.com

Mitochondrial Dysfunction: Mitochondria play a central role in the intrinsic pathway of apoptosis. biospective.comcorticacare.com Mitochondrial dysfunction, characterized by impaired energy production and increased production of reactive oxygen species (ROS), can trigger the apoptotic cascade. nih.govmdpi.com Damage to mitochondria can lead to the release of pro-apoptotic factors like cytochrome c. nih.govfrontiersin.org This release is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members. patnawomenscollege.in

While the general mechanisms of apoptosis are well-documented, specific studies detailing the induction of apoptosis by this compound, including its effects on caspase activation and mitochondrial function, were not found in the provided search results.

Advanced Materials Science Applications

Integration within Covalent Organic Frameworks (COFs)

There is no available research on the use of 4-Propoxybenzohydrazide as a building block or linker for the synthesis of Covalent Organic Frameworks.

Fabrication of this compound-based COF Films and Membranes

No literature was found describing the fabrication methods, such as solvothermal synthesis, interfacial polymerization, or other techniques, for creating COF films or membranes specifically from this compound.

Applications in Gas Separation and Storage

Without the existence of this compound-based COFs, there is no data on their performance in applications like CO₂/H₂ separation, methane storage, or other gas separation and storage contexts.

Optical and Optoelectronic Applications

The optical and optoelectronic properties, such as photoluminescence, conductivity, or use in devices, have not been reported for any COF incorporating this compound.

Sensor Technologies and Environmental Remediation

There are no studies on the application of this compound-based COFs for sensing specific analytes or for the remediation of environmental pollutants.

Structure-Property Relationships in Designed Material Systems

No research is available that discusses the relationship between the molecular structure of this compound and the resulting properties of any advanced material system.

Should research on this specific compound become available in the future, this article can be developed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Propoxybenzohydrazide in laboratory settings?